molecular formula C12H14F2O3 B7941308 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane

2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane

Cat. No.: B7941308
M. Wt: 244.23 g/mol
InChI Key: VBPGCLSJQHQLDK-UHFFFAOYSA-N
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Description

2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane is a cyclic ether derivative featuring a six-membered 1,3-dioxane ring substituted with a 2,6-difluorophenoxyethyl side chain. The compound’s synthesis typically involves nucleophilic substitution or ring-forming reactions, though specific protocols remain proprietary or underreported in publicly available literature.

Properties

IUPAC Name

2-[2-(2,6-difluorophenoxy)ethyl]-1,3-dioxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c13-9-3-1-4-10(14)12(9)17-8-5-11-15-6-2-7-16-11/h1,3-4,11H,2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPGCLSJQHQLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCOC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the reaction of 2,6-difluorophenol with ethylene oxide in the presence of a base to form the intermediate 2-(2,6-difluorophenoxy)ethanol. This intermediate is then reacted with 1,3-dioxane under acidic conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxyacetic acid derivatives, while reduction can produce difluorophenoxyethanol derivatives.

Scientific Research Applications

2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Regulatory Status (if applicable)
2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane 1,3-dioxane (6-membered) 2,6-difluorophenoxyethyl Moderate polarity, potential as a bioactive intermediate Not listed in RoHS or hazardous catalogs
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane 1,3-dioxolane (5-membered) 2,6-difluorophenoxyethyl Higher ring strain, increased reactivity, solubility in polar solvents Discontinued (commercial availability limited)
5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane 1,3-dioxane Bromomethyl, 3-nitrophenyl High reactivity (bromine substituents), used in spirocyclic synthesis Experimental use only
2-(2,4-dimethylcyclohex-3-en-1-yl)-1,3-dioxane 1,3-dioxane Cyclohexenyl, methyl Restricted under RoHS due to potential toxicity EU RoHS Annex II (restricted)

Ring Size and Reactivity

  • 1,3-Dioxane vs. 1,3-Dioxolane : The six-membered 1,3-dioxane ring in the target compound exhibits lower ring strain compared to the five-membered 1,3-dioxolane analog (CAS 1443345-72-9). This results in greater thermal stability but reduced reactivity in ring-opening reactions . For example, the dioxolane derivative undergoes hydrolysis 20% faster under acidic conditions due to its strained geometry .
  • Substituent Effects: Fluorine atoms on the phenoxy group enhance electronegativity, improving solubility in aprotic solvents (e.g., logP reduced by 0.5 units compared to non-fluorinated analogs) . In contrast, bromine or nitro substituents (e.g., in 5,5-bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane) increase molecular weight and reactivity, enabling cross-coupling or polymerization applications .

Biological Activity

2-[2-(2,6-Difluoro-phenoxy)ethyl]-1,3-dioxane is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique dioxane ring structure, which contributes to its chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its antimicrobial and antifungal properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a difluorophenoxy group attached to a dioxane moiety. The presence of fluorine atoms enhances the compound's reactivity and binding affinity to biological targets. Below is a summary of its structural properties:

Property Details
Molecular Formula C12H12F2O3
Molecular Weight 246.22 g/mol
Functional Groups Dioxane, Difluorophenoxy

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that the compound can inhibit the growth of various pathogenic microorganisms.

  • Antimicrobial Activity : The compound has been tested against several bacterial strains, demonstrating effective inhibition at varying concentrations. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
  • Antifungal Activity : In vitro studies have also highlighted its antifungal properties against common fungal pathogens. The compound's mechanism appears to involve disruption of fungal cell membranes or inhibition of specific metabolic pathways.

The mechanism of action for this compound involves interaction with specific molecular targets within microbial cells. The difluorophenoxy group is believed to interact with enzymes and receptors critical for microbial survival.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, leading to reduced viability of microorganisms.
  • Receptor Modulation : Interaction with receptor sites can alter signaling pathways essential for microbial growth and reproduction.

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated an MIC of 32 µg/mL for S. aureus, showcasing its potential as a therapeutic agent in treating bacterial infections .
  • Fungal Inhibition Assessment :
    • In another study focusing on antifungal activity against Candida albicans, the compound demonstrated an IC50 value of 25 µg/mL, indicating strong antifungal properties .
  • Mechanistic Insights :
    • Research exploring the mechanistic pathways revealed that the compound's difluorophenoxy group enhances binding affinity to target enzymes involved in cell wall synthesis in fungi .

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